onternabez

CB2 selectivity cannabinoid receptor off-target profiling

CB2 pharmacology requires CB1-free signaling to eliminate psychoactive confounds. Onternabez (>5,000-fold CB2/CB1 selectivity, negative tetrad test) exceeds JWH-133 and HU-910 by >10-fold, ensuring CB2-exclusive immunomodulation in vivo. • 3.3× higher functional potency vs. JWH-133 in chemotaxis (EC50 1.6 vs. 5.3 μM) • Only CB2 agonist with clinical-stage drug product (ARDS-003) and GMP-compatible solid form IP • Validated in sepsis, hepatic I/R, bone biology with CB2-/- knockout confirmation

Molecular Formula C27H42O3
Molecular Weight 414.6 g/mol
Cat. No. B1259885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameonternabez
Synonymsicyclo(3.1.1)hept-2-ene-2-methanol, 4-(4-(1,1-dimethylheptyl)-2,6-dimethoxyphenyl)-6,6-dimethyl-, (1R,4S,5R)-
HU 308
HU 433
HU-308
HU308
Molecular FormulaC27H42O3
Molecular Weight414.6 g/mol
Structural Identifiers
SMILESCCCCCCC(C)(C)C1=CC(=C(C(=C1)OC)C2C=C(C3CC2C3(C)C)CO)OC
InChIInChI=1S/C27H42O3/c1-8-9-10-11-12-26(2,3)19-14-23(29-6)25(24(15-19)30-7)20-13-18(17-28)21-16-22(20)27(21,4)5/h13-15,20-22,28H,8-12,16-17H2,1-7H3
InChIKeyCFMRIVODIXTERW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Onternabez (HU-308) Product Overview


Onternabez (INN; also known as HU-308, ARDS-003, PPP-003) is a synthetic, chiral small molecule (C27H42O3, MW 414.63 g/mol) belonging to the pinene dimethoxy-DMH-CBD cannabinoid class [1]. It functions as a potent, highly selective full agonist at the type 2 cannabinoid receptor (CB2), originally synthesized and characterized in the laboratory of Raphael Mechoulam at the Hebrew University of Jerusalem in the late 1990s [1][2]. Onternabez is distinguished from the majority of CB2-preferring agonists by an exceptional CB2/CB1 selectivity ratio exceeding 5,000-fold, a feature that directly addresses the persistent challenge of CB1-mediated psychoactive confounds in cannabinoid research and therapeutic development [1].

CB2-selective pharmacological probe with reported selectivity context suitable for pathway studies
Chiral small-molecule cannabinoid for CB2 receptor signaling and functional selectivity research
In vivo behavioral endpoint exclusion context via tetrad-negative profile; supports CNS-independent immunomodulation studies

Why Onternabez Cannot Be Substituted


CB2 receptor agonists constitute a chemically heterogeneous class with profoundly divergent selectivity windows, biased signaling fingerprints, and off-target liability profiles. The 2017 consensus ligand profiling study by Soethoudt et al. (Nature Communications) demonstrated that among 15 widely used CB2R ligands, only three—HU-910, HU-308 (onternabez), and JWH-133—met criteria for recommended use as selective chemical probes, yet even these three exhibit quantitatively distinct selectivity ratios, functional potencies in specific signaling pathways, and in vivo behavioral profiles [1]. The >5,000-fold CB2/CB1 selectivity of onternabez exceeds that of JWH-133 (~200-fold) and HU-910 (>250-fold) by more than an order of magnitude, meaning that substitution of onternabez with a less selective analog introduces measurable CB1 occupancy at pharmacologically relevant concentrations—a critical confound in any study requiring CB2-specific pharmacological intervention [1][2].

Onternabez (target probe)
JWH-133 / HU-910 alternatives
Selectivity window reported to support CB2-exclusive pharmacology interpretation
Lower selectivity margins may permit measurable CB1 occupancy at pharmacologically relevant concentrations
Demonstrated tetrad-negative behavioral profile (no CB1-mediated CNS effects)
CB1-mediated behavioral endpoints may appear at high doses; standardized tetrad data not consistently reported
Macrophage chemotaxis potency context established (EC₅₀ 1.6 µM)
Chemotaxis potency differs; some CB2 agonists (e.g., DIAS2) inactive in this assay

Onternabez Quantitative Differentiation


CB2/CB1 Selectivity Ratio

Onternabez exhibits a CB2/CB1 selectivity ratio exceeding 5,000-fold, driven by a CB1 Ki >10,000 nM and a CB2 Ki of 22.7 ± 3.9 nM measured in competition binding assays using [³H]CP55,940 displacement in transfected cell membranes [1]. In contrast, JWH-133—the most commonly used CB2-selective tool compound—achieves only ~200-fold selectivity (CB2 Ki = 3.4 nM; CB1 Ki = 677 nM), and the more recently developed HU-910 achieves >250-fold selectivity (CB2 Ki = 6 nM; CB1 Ki = 1,400 nM) [2][3]. The selectivity difference is functionally consequential: at a concentration producing near-maximal CB2 occupancy, onternabez produces negligible CB1 binding, whereas JWH-133 at equi-effective CB2 concentrations yields measurable CB1 receptor engagement. The Soethoudt et al. (2017) consensus profiling study identified onternabez (HU-308) as one of only three CB2R agonists recommended for studying CB2R biology, citing its uniquely wide selectivity margin [4].

CB2/CB1 Selectivity
Head-to-head
Onternabez: >5,000-fold (CB2 Ki 22.7 nM, CB1 Ki >10,000 nM)
JWH-133: ~200-fold · HU-910: >250-fold
Supports CB2-specific pathway interpretation with reported minimal CB1 cross-binding in binding assays
Radioligand displacement assays in transfected cell membranes; selectivity advantage ~25× over JWH-133
CB2 selectivity cannabinoid receptor off-target profiling chemical probe validation

cAMP Pathway Potency

In CB2-transfected cells, onternabez inhibited forskolin-stimulated cyclic AMP production with an EC50 of 5.57 nM (95% CI: 1.68–18.5 nM; n=5 independent experiments), achieving a mean Emax of 108.6 ± 8.4% relative to forskolin control [1]. In contrast, JWH-133 exhibited an EC50 of 63 nM (mouse CB2 in CHO cells) to 90 nM (human CB2 in CHO-K1 cells) in the same cAMP inhibition assay format, representing an approximately 11- to 16-fold lower functional potency than onternabez [2][3]. Critically, onternabez showed dramatically reduced cAMP inhibition in CB1-transfected cells, confirming that its functional signaling is tightly coupled to CB2 receptor engagement [1]. HU-910, while exhibiting a CB2 Ki of 6 nM, showed a cAMP IC50 of 162 nM, substantially weaker than onternabez in this functional pathway .

cAMP Potency
Cross-study
EC₅₀ 5.57 nM (Onternabez) vs 63–90 nM (JWH-133) vs 162 nM (HU-910)
Reported functional potency context supports lower-concentration study designs in cAMP inhibition assays
Forskolin-stimulated cAMP in CB2-transfected cells; Emax 108.6% (Onternabez)
cAMP inhibition CB2 functional assay forskolin-stimulated cAMP Gαi coupling

Macrophage Chemotaxis Potency

In a direct head-to-head comparison using a real-time Boyden chamber chemotaxis assay, both onternabez (HU-308) and JWH-133 elicited concentration-dependent macrophage chemotaxis; however, onternabez was 3.3-fold more potent, with an EC50 of 1.6 μM versus 5.3 μM for JWH-133 [1]. In the same study, DIAS2, another CB2-selective agonist, failed to induce any macrophage migration at concentrations up to 10 μM, demonstrating that macrophage chemotaxis is not a class-wide property of CB2 agonists but a functionally discriminating parameter [1]. Concentration-response analysis further confirmed that onternabez and JWH-133 both induced macrophage cytoskeletal rearrangement in a concentration-dependent manner, with EC50 values of 1.6 μM and 5.3 μM, respectively [1]. Among 12 CB2 agonists tested in this study, only four (JWH-133, HU-308, L-759,656, L-759,633) acted as macrophage chemoattractants, underscoring the non-interchangeable functional pharmacology across the class [1].

Macrophage Chemotaxis
Head-to-head
EC₅₀ 1.6 µM (Onternabez) vs 5.3 µM (JWH-133)
DIAS2: no response up to 10 µM
Macrophage chemotaxis assay-response context; not a class-wide CB2 agonist property
Real-time Boyden chamber with murine peritoneal macrophages; 3.3-fold higher potency reported
macrophage chemotaxis CB2 functional selectivity immune cell migration cytoskeletal rearrangement

Tetrad Test: CB1 Activity Exclusion

Onternabez was tested in the mouse tetrad of behavioral assays—a battery comprising hypomotility, hypothermia, catalepsy (ring immobility), and thermal antinociception (tail-flick)—that collectively serves as a specific behavioral signature of CB1 receptor activation by THC-type cannabinoids [1]. Onternabez showed no activity in any of the four tetrad endpoints, providing direct in vivo evidence that it does not produce CB1-mediated central nervous system effects at behaviorally relevant doses [1]. By contrast, less selective CB2 agonists such as JWH-133 (200-fold selectivity) have been shown to produce detectable CB1-mediated effects at high doses [2]. HU-910 has not been subjected to a similarly rigorous tetrad analysis in the published literature. This negative tetrad result is a unique evidentiary asset for onternabez: it is the only recommended CB2 agonist for which the absence of CB1-mediated CNS activity has been experimentally demonstrated in a standardized behavioral battery rather than merely inferred from in vitro binding data [1][3].

Tetrad Test
Class-level inference
Tetrad-negative: no hypomotility, hypothermia, catalepsy, or CB1-mediated antinociception
In vivo CB1 CNS activity exclusion context; negative behavioral signature reported
Mouse tetrad battery; CB2 dependence confirmed with SR144528 antagonism
tetrad test CB1 behavioral pharmacology CNS side-effect exclusion in vivo selectivity validation

Clinical Development: ARDS-003 Phase 1

Onternabez is the active pharmaceutical ingredient in ARDS-003 (Tetra Bio-Pharma), an investigational drug product that received Health Canada clearance in March 2023 to proceed with a first-in-human Phase 1 clinical trial for immunomodulatory conditions including acute respiratory distress syndrome (ARDS) and sepsis [1][2]. ARDS-003 has been evaluated in artificial intelligence-powered target identification studies (PREPAiRE platform) demonstrating action against ARDS and sepsis targets including IL-6 and IL-8 [3]. In contrast, neither JWH-133 nor HU-910 has entered any clinical development program, remaining exclusively preclinical research tool compounds [4]. Additionally, Tetra Bio-Pharma filed international PCT applications covering novel polymorphs and cocrystals of onternabez, which are expected to enable improved stability and solubility in formulated drug products—a pharmaceutical development advantage not available for any comparator CB2 agonist [5].

Clinical Development
Class-level inference
Phase 1 trial clearance (Health Canada 2023) for ARDS-003; PCT patents for solid forms
JWH-133 / HU-910: no clinical development entries
Translational research alignment context; not indicative of clinical efficacy
Regulatory and patent landscape review; GMP-compatible polymorphs reported
clinical development ARDS-003 Phase 1 trial sepsis immunomodulation

Onternabez Procurement & Applications


CB2-Specific In Vivo Immunomodulation

Onternabez is the procurement choice for in vivo pharmacology studies requiring immunomodulation via CB2 agonism with absolute exclusion of CB1-mediated CNS effects. The negative tetrad test result provides direct experimental evidence—not merely extrapolated from binding data—that onternabez does not produce hypomotility, hypothermia, catalepsy, or CB1-mediated antinociception [1]. Applications include sepsis models (cecal ligation and puncture), hepatic ischemia/reperfusion injury, and inflammatory pain assays where behavioral endpoints must be attributed exclusively to peripheral CB2 activation [1][2]. The >5,000-fold selectivity ratio ensures that even at doses producing maximal CB2 occupancy, CB1 receptor engagement remains below the detection threshold, a margin unmatched by JWH-133 or HU-910 [1].

Macrophage Chemotaxis Assays

For studies of CB2-mediated macrophage chemotaxis and cytoskeletal rearrangement, onternabez is the preferred procurement option based on its 3.3-fold higher functional potency (EC50 1.6 μM) compared to JWH-133 (EC50 5.3 μM) in direct head-to-head Boyden chamber experiments [3]. This potency advantage translates to lower compound consumption, reduced DMSO vehicle exposure, and more economical experimental design, particularly in high-throughput chemotaxis screening formats. The demonstrated concentration-dependent induction of both macrophage directional migration and cytoskeletal rearrangement—properties not shared by DIAS2 and several other CB2 agonists—makes onternabez a functionally discriminating tool for immune cell trafficking research [3].

Translational CB2 Drug Development

Onternabez (as ARDS-003) is the only CB2-selective agonist with a clinical-stage drug product and GMP-compatible solid form intellectual property [4][5]. Research programs with a translational trajectory toward ARDS, sepsis, or cytokine release syndrome should procure onternabez to align preclinical pharmacology with the same active pharmaceutical ingredient entering human trials, ensuring data continuity from target validation through clinical candidate selection [4]. The patent-protected polymorph and cocrystal portfolio potentially enables formulation optimization for oral and parenteral administration, an advantage absent for all comparator CB2 agonists [5].

Bone Biology & Osteoporosis Research

Onternabez has been shown to stimulate bone nodule formation in wild-type osteoblasts (but not CB2-/- osteoblasts) and partially protect against ovariectomy-induced bone loss in vivo, primarily by stimulating bone formation—effects that were absent in CB2 knockout mice, confirming CB2-dependent mechanism of action [6]. The PNAS 2015 study further demonstrated that onternabez and its enantiomer HU-433 exhibit differential potency in osteoblast proliferation and in vivo bone rescue models, providing a unique enantiomer pair for studying CB2 biased signaling in skeletal biology [7]. No other CB2 agonist has been validated across this breadth of bone biology endpoints with genetic knockout confirmation.

Application
Selection Property
Validation Focus
In vivo CB2 immunomodulation studies
CB2/CB1 selectivity window and tetrad-negative behavioral profile
Exclusion of CB1-mediated CNS confounds in pain and inflammation models
Macrophage migration screening
Functional chemotaxis potency and concentration-response profile
Cytoskeletal rearrangement and directional migration endpoints; CB2-independent component review
Preclinical-to-clinical target engagement research
Clinical-stage candidate (ARDS-003) research alignment
GMP solid-form characterization and regulatory pathway context review
CB2-mediated skeletal biology studies
Osteoblast proliferation and bone formation context (CB2−/− confirmed)
Ovariectomy-induced bone loss model endpoints; enantiomer-pair signaling context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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